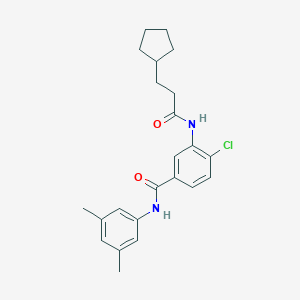![molecular formula C15H11Br2NO4 B309419 Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309419.png)
Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as DBBA-Me and is a derivative of 5-hydroxy-2-(2,5-dibromobenzamido) benzoic acid.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to possess herbicidal properties and can be used as a selective herbicide to control weeds in crops. In addition, this compound has been studied for its potential use as a UV absorber in plastics and coatings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate is its potential use in various fields such as medicine, agriculture, and industry. However, its limitations include its toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of new derivatives with improved properties for use in medicine, agriculture, and industry.
3. Studies to determine its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
4. Studies to determine its potential use as a UV absorber in plastics and coatings.
5. Studies to determine its potential use as a selective herbicide to control weeds in crops.
Conclusion:
In conclusion, Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. Its mechanism of action is not fully understood, but it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to possess herbicidal properties and can be used as a selective herbicide to control weeds in crops. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop new derivatives with improved properties for use in medicine, agriculture, and industry.
Métodos De Síntesis
The synthesis of Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate involves the reaction of 5-hydroxy-2-(2,5-dibromobenzamido) benzoic acid with methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place at room temperature, and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In agriculture, Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate has been shown to possess herbicidal properties and can be used as a selective herbicide to control weeds in crops.
In industry, this compound has been studied for its potential use as a UV absorber in plastics and coatings.
Propiedades
Nombre del producto |
Methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate |
|---|---|
Fórmula molecular |
C15H11Br2NO4 |
Peso molecular |
429.06 g/mol |
Nombre IUPAC |
methyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C15H11Br2NO4/c1-22-15(21)11-7-9(3-5-13(11)19)18-14(20)10-6-8(16)2-4-12(10)17/h2-7,19H,1H3,(H,18,20) |
Clave InChI |
HLQNWPHMAUVVPQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![Methyl 5-[(3-cyclopentylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B309340.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309350.png)
![Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309352.png)
![Methyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309353.png)
![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)
![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![Propyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309358.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)